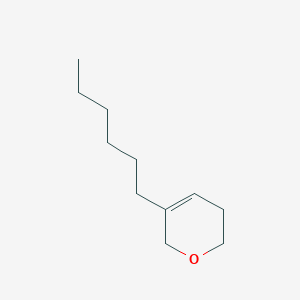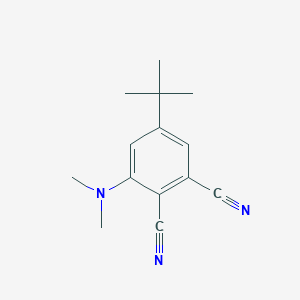![molecular formula C11H13N3O6 B14595479 1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid CAS No. 61258-44-4](/img/structure/B14595479.png)
1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid is a complex organic compound that combines the structural features of imidazole, furan, and dioxolane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole typically involves multi-step organic reactions. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia . Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines . Industrial production methods often involve the use of catalysts such as copper(II) chloride to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have significant biological and chemical properties .
Aplicaciones Científicas De Investigación
1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, which is crucial for its biological activity. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent.
Omeprazole: An antiulcer drug that contains an imidazole ring.
Uniqueness
1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole is unique due to its combination of furan, dioxolane, and imidazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
61258-44-4 |
|---|---|
Fórmula molecular |
C11H13N3O6 |
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
1-[[2-(furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid |
InChI |
InChI=1S/C11H12N2O3.HNO3/c1-2-10(14-5-1)11(15-6-7-16-11)8-13-4-3-12-9-13;2-1(3)4/h1-5,9H,6-8H2;(H,2,3,4) |
Clave InChI |
NMTVNZSPKKLVHS-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)(CN2C=CN=C2)C3=CC=CO3.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.3.3]undecane-2,6-dione](/img/structure/B14595400.png)
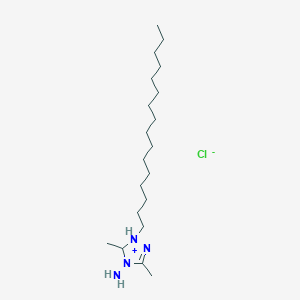
![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
![Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14595425.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14595429.png)

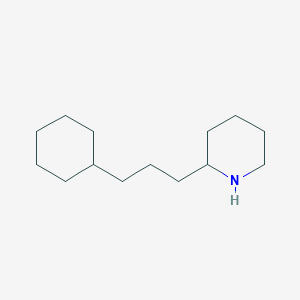
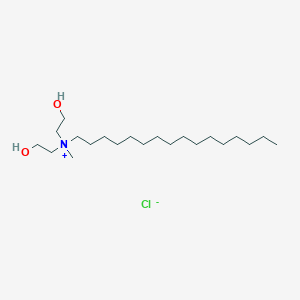

![1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole](/img/structure/B14595484.png)
